molecular formula C8H7N3O4 B14730222 3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one

3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B14730222
M. Wt: 209.16 g/mol
InChI Key: IQHPUEZQFNTCQG-UHFFFAOYSA-N
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Description

3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one is a heterocyclic compound that features a nitrofuran moiety and a pyridazinone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one typically involves the nitration of furan derivatives followed by cyclization reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to cyclization with hydrazine derivatives under acidic conditions to form the pyridazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products include various nitrofuran derivatives with different oxidation states.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Substituted nitrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its combination of a nitrofuran moiety and a pyridazinone ring, which may confer distinct biological activities and potential therapeutic applications compared to other nitrofuran derivatives.

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C8H7N3O4/c12-7-3-1-5(9-10-7)6-2-4-8(15-6)11(13)14/h2,4H,1,3H2,(H,10,12)

InChI Key

IQHPUEZQFNTCQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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